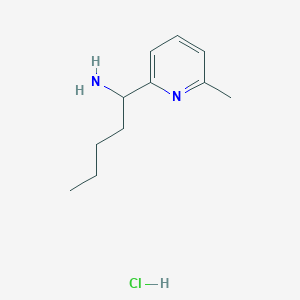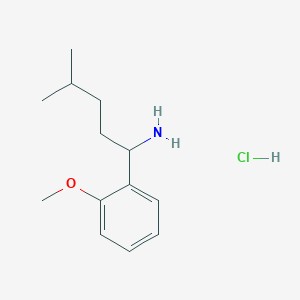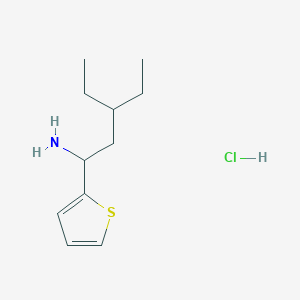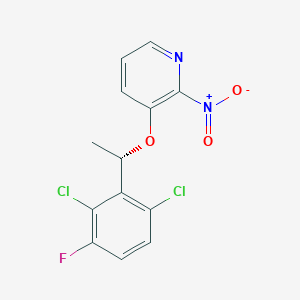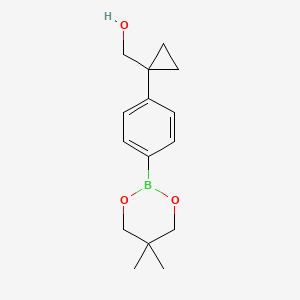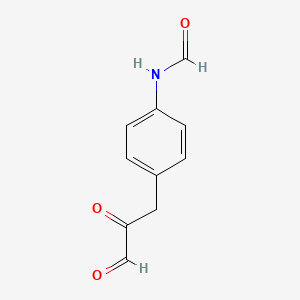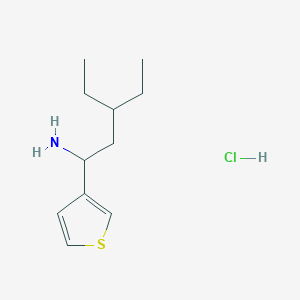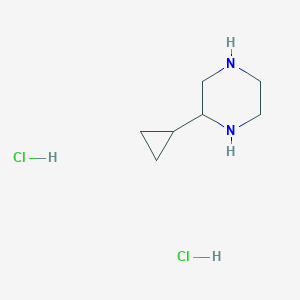
2-Cyclopropyl-piperazine dihydrochloride
Übersicht
Beschreibung
2-Cyclopropyl-piperazine dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2 and its molecular weight is 199.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of 2-Cyclopropyl-piperazine Dihydrochloride is similar to that of Piperazine, which is known to act on the GABA (gamma-aminobutyric acid) receptors . These receptors play a crucial role in the nervous system by inhibiting or reducing the activity of neurons.
Mode of Action
This compound, like Piperazine, is believed to act as a GABA receptor agonist . This means it binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings. This results in flaccid paralysis of the worm .
Biochemical Pathways
Given its similarity to piperazine, it may influence the gabaergic system, which is involved in a wide range of physiological functions, including the regulation of neuronal excitability and muscle tone .
Pharmacokinetics
Piperazine, upon entry into the systemic circulation, is partly oxidized and partly eliminated as an unchanged compound . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the GABA receptors. By acting as a GABA receptor agonist, it can cause hyperpolarization of nerve endings, leading to the paralysis of parasites . This allows the host body to easily remove or expel the invading organism .
Biochemische Analyse
Biochemical Properties
2-Cyclopropyl-piperazine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various drugs and endogenous compounds . The cyclopropyl group in this compound imparts stability and resistance to oxidative metabolism, making it a valuable compound in drug design . Additionally, it has been shown to bind to GABA receptors, influencing neurotransmission and exhibiting potential therapeutic effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving GABAergic transmission . This compound can modulate gene expression and cellular metabolism by interacting with specific receptors and enzymes. In cancer cells, derivatives of piperazine, including this compound, have shown antiproliferative effects, inhibiting cell growth and inducing apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA on neurotransmission . This interaction leads to the modulation of ion channels and changes in neuronal excitability. Additionally, this compound can inhibit certain enzymes, such as cytochrome P450, by binding to their active sites and preventing substrate metabolism . These molecular interactions contribute to its pharmacological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its biochemical activity and continue to influence cellular processes, such as gene expression and metabolism, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as anxiolytic and anticonvulsant activities . At higher doses, it can cause adverse effects, including neurotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The cyclopropyl group in the compound reduces its susceptibility to oxidative metabolism, leading to a longer half-life and increased stability . This compound can also influence metabolic flux and alter metabolite levels by interacting with key enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, allowing its efficient uptake and distribution across cellular compartments . The compound’s localization and accumulation in specific tissues can influence its pharmacokinetics and therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been observed to localize in the cytoplasm and interact with intracellular receptors and enzymes . The compound’s subcellular distribution is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization plays a crucial role in its biochemical and pharmacological effects.
Eigenschaften
IUPAC Name |
2-cyclopropylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPLIRMDIUZUBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCCN2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


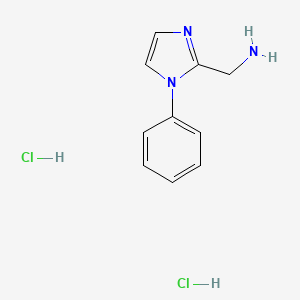
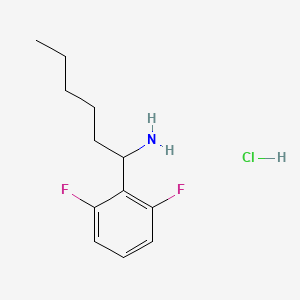
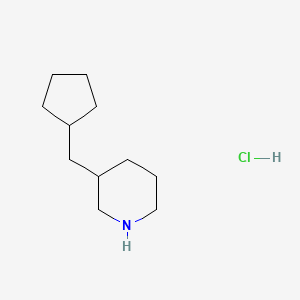
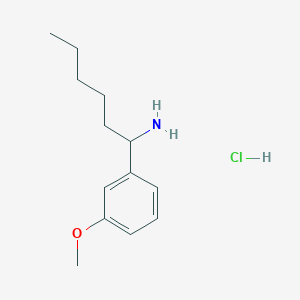
![tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1458062.png)
